molecular formula C12H10ClN5 B12811598 N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-68-9

N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12811598
CAS No.: 5334-68-9
M. Wt: 259.69 g/mol
InChI Key: NCHJVZNFNABCPE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold recognized as a bioisostere of purine that competitively targets the ATP-binding site of various kinases . This compound class demonstrates potent inhibitory activity against Src tyrosine kinase, a key therapeutic target in oncology . Src kinase is crucially involved in signaling pathways that control cell proliferation, survival, and migration, and its hyperactivation is implicated in the progression of numerous cancers, including glioblastoma (GBM) . Research on related pyrazolo[3,4-d]pyrimidine analogs has shown that structural features, such as specific anilino substitutions, are critical for effective kinase binding and inhibition, influencing key cellular processes . The pyrazolo[3,4-d]pyrimidine core is a privileged structure in drug discovery, also investigated for its potential to inhibit other kinase targets, such as EGFR and CDK2, underscoring its broad utility in cancer research and therapeutic development . This makes it a valuable chemical tool for researchers studying kinase signaling in disease models and screening for new anticancer agents. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

5334-68-9

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10ClN5/c1-18-12-8(6-16-18)11(14-7-15-12)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15,17)

InChI Key

NCHJVZNFNABCPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of NSC 1454 involves specific synthetic routes and reaction conditions. The preparation typically includes the following steps:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.

    Industrial Production Methods: On an industrial scale, the production of NSC 1454 involves large-scale chemical reactors and continuous monitoring of reaction parameters. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

NSC 1454 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of NSC 1454.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents for these reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.

Scientific Research Applications

NSC 1454 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, NSC 1454 is used as a reagent in various synthetic reactions. It is also studied for its unique chemical properties and potential as a catalyst in certain reactions.

    Biology: In biological research, NSC 1454 is used to study molecular interactions and pathways. It is particularly useful in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: NSC 1454 has potential applications in medicine, particularly in the development of new therapeutic agents. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.

    Industry: In the industrial sector, NSC 1454 is used in the production of various chemical products. Its unique properties make it valuable in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 1454 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity The exact molecular targets and pathways involved can vary depending on the specific application and context of use

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Biological Target Key Data References
N-(2-Chlorophenyl)-1-methyl 1-Me, 4-(2-Cl-Ph) SARS-CoV-2 Mpro ΔG = -8.55 kcal/mol
N-Benzyl-1-methyl 1-Me, 4-(Benzyl) SARS-CoV-2 Mpro ΔG = -8.62 kcal/mol
6-Chloro-N-(4-nitrophenyl)-1-methyl 1-Me, 4-(4-NO2-Ph), 6-Cl SARS-CoV-2 Mpro ΔG = Not reported; similar affinity
SI388 (2a) 1-(2-Cl-PhEt), 4-(2-Cl-Ph), 6-MeS Src Kinase IC50 = 0.28 µM (Src inhibition)
OSI-027 (R39) 1-(Hexahydrocyclopenta), 4-(Pyridinyl) mTORC1/mTORC2 IC50 = 22 nM (mTORC1), 65 nM (mTORC2)
1-(4-Chlorobenzyl)-N-(2-MeOEt) 1-(4-Cl-Bn), 4-(2-MeOEt) Undisclosed Molecular weight = 303.75 g/mol

Key Findings from Comparative Studies

SARS-CoV-2 Mpro Inhibition :

  • The target compound exhibits slightly lower binding affinity (-8.55 kcal/mol) compared to N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (-8.62 kcal/mol), likely due to reduced π-π stacking from the benzyl group . However, the 2-chlorophenyl group may enhance hydrophobic interactions with Mpro’s active site.
  • Substitution at position 6 (e.g., 6-chloro in NSC7867) marginally reduces affinity, suggesting steric hindrance or electronic effects .

Kinase Inhibition :

  • SI388 (2a) demonstrates potent Src kinase inhibition (IC50 = 0.28 µM) due to the 6-(methylthio) and 2-chloro-2-phenylethyl groups, which enhance hydrophobic and halogen bonding .
  • OSI-027 targets mTOR with high selectivity over PI3K (>100-fold), attributed to its hexahydrocyclopenta[c]pyrrole substituent, which optimizes hinge-region binding .

Toxicity and Safety: Pyrazolo[3,4-d]pyrimidin-4-amines generally show low acute toxicity. For example, 3-methyl-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine has an LD50 of 1332.2 mg/kg in mice, indicating favorable safety . Substituents like morpholinoethylthio (e.g., 2e) may improve solubility and reduce off-target effects .

Impact of Substituents on Pharmacological Properties

  • Halogenation : Chlorine at the 2-position (target compound) vs. 4-position (e.g., 1-(4-chlorobenzyl)-N-(2-MeOEt)) alters steric bulk and electronic distribution, influencing target engagement .
  • Alkyl/Aryl Groups : Methyl at position 1 enhances metabolic stability compared to bulkier groups (e.g., tert-butyl in OSI-027 precursors) .
  • Thioether Modifications : 6-(Methylthio) in SI388 improves kinase inhibition by mimicking ATP’s sulfur interactions, whereas 6-(isopropylthio) in 2d reduces potency due to increased hydrophobicity .

Biological Activity

N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, also known as NSC 1454, is a compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
CAS Number 5334-68-9
Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
IUPAC Name This compound
LogP 2.83
PSA (Polar Surface Area) 55.63

The biological activity of NSC 1454 is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Research indicates that this compound can inhibit key enzymes and receptors associated with cancer progression and other diseases.

  • Target Interaction : NSC 1454 has been shown to bind to specific targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .
  • Cell Cycle Modulation : Studies have demonstrated that NSC 1454 can induce apoptosis in cancer cells by affecting cell cycle progression and promoting DNA fragmentation .
  • Dual Inhibition : The compound exhibits dual inhibitory properties against EGFR and VEGFR, making it a candidate for multitarget therapeutic strategies .

Anticancer Activity

NSC 1454 has been evaluated for its anticancer properties across various cancer cell lines:

  • MCF-7 Breast Cancer Cells : In vitro studies revealed that NSC 1454 effectively inhibited the proliferation of MCF-7 cells, leading to significant reductions in tumor growth .
  • Selectivity Indices : The compound showed variable selectivity indices against different targets, indicating its potential as a multitarget anticancer agent .

Antimicrobial Activity

Emerging research suggests that NSC 1454 may also possess antimicrobial properties:

  • Preliminary studies indicate that compounds within the phenylpyrazolo[3,4-d]pyrimidine class exhibit activity against various pathogenic bacteria and fungi .
  • The specific mechanisms by which NSC 1454 exerts antimicrobial effects require further investigation but may involve disruption of microbial cell processes.

Case Studies

Several case studies have highlighted the efficacy of NSC 1454 in different experimental settings:

  • In Vitro Studies on Tumor Cell Lines : A study reported that NSC 1454 significantly inhibited cell migration and induced apoptosis in MCF-7 cells at concentrations ranging from 0.3 to 24 µM .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding modes of NSC 1454 with target proteins, suggesting a strong affinity for EGFR and VEGFR due to structural compatibility .

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